1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde

Medicinal chemistry Drug design Physicochemical profiling

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde (CAS 932186-29-3; molecular formula C₁₀H₁₃NO₂; MW 179.22 g/mol) is an N-substituted pyrrole-2-carbaldehyde derivative bearing a tetrahydrofuran-2-ylmethyl substituent at the pyrrole nitrogen. The compound features a reactive aldehyde group at the pyrrole 2-position enabling condensation, reductive amination, and Grignard chemistry, while the tetrahydrofuran (THF) moiety introduces an additional hydrogen-bond acceptor (ether oxygen) not present in simple N-alkyl pyrrole-2-carbaldehyde analogs.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 932186-29-3
Cat. No. B1318577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde
CAS932186-29-3
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=CC=C2C=O
InChIInChI=1S/C10H13NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1,3,5,8,10H,2,4,6-7H2
InChIKeySXUBDVNYZHNQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde (CAS 932186-29-3): Structural Identity, Physicochemical Profile, and Sourcing Baseline


1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde (CAS 932186-29-3; molecular formula C₁₀H₁₃NO₂; MW 179.22 g/mol) is an N-substituted pyrrole-2-carbaldehyde derivative bearing a tetrahydrofuran-2-ylmethyl substituent at the pyrrole nitrogen [1]. The compound features a reactive aldehyde group at the pyrrole 2-position enabling condensation, reductive amination, and Grignard chemistry, while the tetrahydrofuran (THF) moiety introduces an additional hydrogen-bond acceptor (ether oxygen) not present in simple N-alkyl pyrrole-2-carbaldehyde analogs . It is commercially available from multiple suppliers as a research-grade building block at purities of ≥95% (NMR) to ≥98%, with standard storage at 2–8 °C . The compound is cited as a key intermediate in pharmaceutical development programs targeting neurological disorders, though published target-specific data remain limited .

Why N-Alkyl Pyrrole-2-carbaldehydes Are Not Interchangeable with 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde


Generic substitution of N-alkyl pyrrole-2-carbaldehydes (e.g., N-methyl, N-ethyl, N-benzyl) for 1-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde is chemically unsound because the tetrahydrofuran-2-ylmethyl substituent confers a distinct combination of topological polar surface area (TPSA), hydrogen-bond acceptor count, lipophilicity, and conformational flexibility that simple alkyl or benzyl N-substituents cannot replicate [1]. The THF-methylene linker introduces an additional ether oxygen (HBA = 2 vs. HBA = 1 for methyl/ethyl/benzyl analogs), elevating TPSA from 22 Ų to 31.2 Ų—a 42% increase that directly impacts predicted membrane permeability, solubility parameters, and pharmacophoric recognition [2]. Furthermore, the stereogenic center at the THF 2-position offers a chiral handle for enantioselective synthesis that achiral N-alkyl analogs lack, with potential implications for diastereomeric resolution of downstream products [3]. These quantitative physicochemical differences, detailed in Section 3, demonstrate that the compound cannot be treated as a drop-in replacement for simpler N-substituted pyrrole-2-carbaldehydes in structure-activity relationship (SAR) programs, medicinal chemistry campaigns, or process chemistry routes.

Quantitative Differentiation Evidence: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde vs. Closest Analogs


Topological Polar Surface Area (TPSA): A 42% Increase Over All Simple N-Alkyl Pyrrole-2-carbaldehyde Analogs

The target compound has a computed TPSA of 31.2 Ų, compared to a uniform 22.0 Ų for 1-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-58-1), 1-ethyl-1H-pyrrole-2-carbaldehyde (CAS 2167-14-8), and 1-benzyl-1H-pyrrole-2-carbaldehyde (CAS 18159-24-5) [1]. The 9.2 Ų increase (+42%) derives from the tetrahydrofuran ring oxygen, which functions as an additional hydrogen-bond acceptor (HBA count = 2 vs. HBA = 1 for all three comparators) [2]. In drug design, TPSA values ≤60 Ų generally predict good oral absorption; values ≤140 Ų predict reasonable intestinal permeability. The target's TPSA of 31.2 Ų places it in a meaningfully different property space from the 22 Ų cluster, with implications for blood-brain barrier penetration prediction where small TPSA shifts can alter CNS MPO desirability scores [3].

Medicinal chemistry Drug design Physicochemical profiling

Lipophilicity (XLogP3-AA): Intermediate Value Opens a Different Property Window vs. Methyl and Benzyl Analogs

The target compound has a computed XLogP3-AA of 0.8, which is significantly higher than 1-methyl-1H-pyrrole-2-carbaldehyde (XLogP3 = 0.5) and markedly lower than 1-benzyl-1H-pyrrole-2-carbaldehyde (XLogP3 = 2.1), while identical to 1-ethyl-1H-pyrrole-2-carbaldehyde (XLogP3 = 0.8) [1]. However, the ethyl analog lacks the additional HBA and elevated TPSA of the target. The target's combination of XLogP3 = 0.8 and TPSA = 31.2 Ų places it in a unique quadrant of lipophilicity-polarity space not occupied by any comparator: the 1-ethyl analog pairs XLogP3 0.8 with TPSA 22 Ų, while the 1-benzyl analog pairs XLogP3 2.1 with TPSA 22 Ų [2]. In CNS drug design, the optimal XLogP3 range for oral CNS drugs is approximately 1–3.5, making the target (0.8) slightly below the typical CNS range but better positioned than the methyl analog (0.5) for programs requiring a balance of polarity and passive permeability [3].

Lipophilicity ADME prediction Lead optimization

Hydrogen-Bond Acceptor Capacity: Doubled HBA Count Relative to All Simple N-Alkyl Pyrrole-2-carbaldehydes

The target compound possesses two hydrogen-bond acceptor atoms (HBA = 2): the aldehyde carbonyl oxygen and the tetrahydrofuran ring ether oxygen. All three principal comparators—1-methyl, 1-ethyl, and 1-benzyl-1H-pyrrole-2-carbaldehyde—have HBA = 1 (aldehyde carbonyl only) [1]. This doubling of HBA count is structural, not merely computational: the THF oxygen is geometrically positioned on a flexible methylene linker, enabling it to engage in intermolecular hydrogen bonds with solvent, protein backbone amides, or side-chain donors in biological targets. The additional HBA also contributes to higher aqueous solubility potential: the 1-methyl analog is described as 'soluble in water' at low concentrations, while the 1-ethyl analog is reported as 'practically insoluble to insoluble in water,' suggesting that the THF oxygen partially offsets the hydrophobicity introduced by the additional methylene units in the target compound [2]. Empirically, the THF ring presence is noted to 'add to [the compound's] solubility and stability, making it suitable for various chemical reactions' .

Molecular recognition Receptor binding Solubility

Physical State, Density, and Storage Requirements: Practical Differentiation from Simpler Analogs for Laboratory Procurement

The target compound is a liquid at ambient temperature with a density of 1.186 g/cm³, requiring refrigerated storage at 2–8 °C . In contrast, 1-methyl-1H-pyrrole-2-carbaldehyde has a density of 1.01–1.07 g/mL, a melting point of 58 °C (solid at reduced temperature, liquid at room temperature), and is stored at room temperature under inert atmosphere [1]. 1-Ethyl-1H-pyrrole-2-carbaldehyde has a density of 1.033–1.039 g/mL and similarly requires storage at 0–8 °C . The target's higher density (1.186 vs. ~1.03–1.07 g/cm³) reflects its greater molecular complexity and heteroatom content. The boiling point of the target compound (316.8 °C at 760 mmHg, computed) substantially exceeds that of 1-methyl (~192–196 °C at 760 mmHg) and 1-ethyl (204–206 °C at 760 mmHg), indicating lower volatility and potentially different handling considerations for vacuum distillation or rotary evaporation . The 2–8 °C storage requirement, shared with the 1-ethyl analog but stricter than the 1-methyl analog (room temperature), indicates a need for refrigerated inventory management that may influence procurement logistics and shelf-life planning.

Compound handling Laboratory procurement Stability

Rotatable Bond Count and Conformational Flexibility: Differentiated Ligand Efficiency Potential vs. Rigid Analogs

The target compound has three rotatable bonds (exocyclic C–N bond at pyrrole N1–CH₂; CH₂–THF bond; and the THF ring O–CH₂ bond), compared to one rotatable bond for the 1-methyl analog (N–CH₃ rotation only) and two for the 1-ethyl analog (N–CH₂ and CH₂–CH₃) [1]. The 1-benzyl analog also has three rotatable bonds, but the benzyl substituent introduces a planar aromatic ring system that imposes different conformational constraints versus the non-planar, puckered THF ring [2]. The THF ring itself can adopt multiple envelope or twist conformations, providing additional conformational sampling beyond what simple alkyl chains or planar benzyl groups offer. In fragment-based drug design, rotatable bond count correlates inversely with ligand efficiency metrics; the target's three rotatable bonds for 13 heavy atoms yield a rotatable bond fraction of 0.23, versus 0.13 for 1-methyl (1/8 heavy atoms) and 0.22 for 1-ethyl (2/9 heavy atoms) [3]. This positions the target as a moderately flexible building block amenable to conformational restriction upon target binding, a desirable profile for fragment elaboration.

Conformational analysis Ligand efficiency Fragment-based drug design

GHS Hazard Profile Parity with Structural Analogs: Supporting Evidence of Comparable Laboratory Handling Requirements

The target compound carries GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a 'Warning' signal word . This profile matches the 1-benzyl analog (CAS 18159-24-5), which carries H302, H315, H319, and H335, and is consistent with the general irritant profile expected for volatile aldehydes in this structural class [1]. Notably, the target compound is classified as non-hazardous for transportation (no HazMat designation by AKSci; not DOT-regulated), whereas some pyrrole-2-carbaldehyde derivatives with lower molecular weight and higher volatility require hazardous material shipping fees . This hazard-profile parity means that laboratories already handling N-substituted pyrrole-2-carbaldehydes do not require additional personal protective equipment or engineering controls beyond standard aldehyde-handling protocols, simplifying the procurement and onboarding process for this differentiated building block.

Safety assessment Laboratory procurement Risk management

Optimal Research and Procurement Scenarios for 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde


Medicinal Chemistry SAR Campaigns Requiring Tuned CNS MPO Parameters Without H-Bond Donor Addition

In lead optimization programs where central nervous system multiparameter optimization (CNS MPO) scores must be fine-tuned, the target compound's combined TPSA of 31.2 Ų and XLogP3 of 0.8 provide a differentiated property profile versus the N-methyl (TPSA 22 Ų, XLogP3 0.5) and N-benzyl (TPSA 22 Ų, XLogP3 2.1) analogs [1]. The 42% higher TPSA relative to all simple N-alkyl comparators is achieved through an ether oxygen that serves as an additional H-bond acceptor without introducing an H-bond donor (HBD = 0), preserving compliance with Lipinski's Rule of 5 while shifting the compound into a distinct polarity space. This profile is specifically relevant for programs targeting neurological disorders, as noted in vendor application descriptions , where the THF oxygen may engage in key hydrogen-bond interactions with kinase hinge regions, GPCR binding pockets, or ion channel selectivity filters that simple alkyl-substituted analogs cannot satisfy.

Enantioselective Synthesis Exploiting the Chiral Tetrahydrofuran Handle

The target compound possesses a stereogenic center at the THF C-2 position (undefined stereocenter count = 1), whereas all three primary comparators—1-methyl, 1-ethyl, and 1-benzyl-1H-pyrrole-2-carbaldehyde—are achiral [1]. This chiral handle enables the use of enantiopure starting material (e.g., (R)- or (S)-tetrahydrofurfuryl derivatives) to generate diastereomerically enriched downstream products. In pharmaceutical intermediate synthesis, chiral pyrrole building blocks can transfer stereochemical information to final active pharmaceutical ingredients (APIs) through diastereoselective transformations of the aldehyde group (e.g., chiral auxiliary-based aldol reactions, enantioselective reductive amination, or asymmetric organocatalytic condensations). This application is not addressable with any of the simple N-alkyl pyrrole-2-carbaldehyde comparators, which lack stereochemical elements entirely.

Fragment-Based Drug Discovery (FBDD) Requiring Balanced Flexibility and HBA Diversity

With 13 heavy atoms, three rotatable bonds, two chemically distinct H-bond acceptors (aldehyde carbonyl and ether oxygen), zero H-bond donors, and a molecular weight of 179.22 Da, the target compound meets standard fragment library criteria (MW < 300 Da; heavy atom count < 22) [1]. Its rotatable bond fraction (0.23) and the conformational diversity introduced by the puckered THF ring offer a degree of conformational sampling intermediate between the highly rigid 1-methyl analog (1 rotatable bond) and more flexible multi-ring fragments. The dual HBA character enables the fragment to probe two distinct H-bond acceptor geometries simultaneously during primary fragment screening, increasing the probability of detecting binding events in target-based assays (e.g., SPR, NMR, or thermal shift assays). This HBA diversity is unavailable from any of the simple N-alkyl comparators (all HBA = 1) .

Process Chemistry Development Requiring Low-Volatility Aldehyde Building Blocks

The target compound's elevated boiling point (316.8 °C at 760 mmHg) relative to 1-methyl-1H-pyrrole-2-carbaldehyde (~192–196 °C) and 1-ethyl-1H-pyrrole-2-carbaldehyde (204–206 °C) translates to lower volatility and reduced evaporative loss during high-temperature reactions [1]. In process chemistry routes involving prolonged heating, reflux, or vacuum distillation, the target's low volatility minimizes aldehyde loss to the headspace, potentially improving mass balance and yield consistency. Additionally, the compound is not classified as a hazardous material for transportation (non-HazMat), reducing shipping costs and regulatory paperwork relative to more volatile or toxic aldehyde building blocks . The combination of moderate density (1.186 g/cm³), liquid physical state at ambient temperature (facilitating volumetric dispensing), and refrigerated storage compatibility (2–8 °C) makes it practical for both bench-scale synthesis and pilot-plant campaigns where reproducible aldehyde stoichiometry is critical.

Quote Request

Request a Quote for 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.